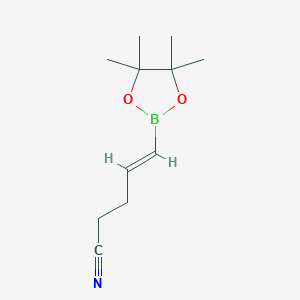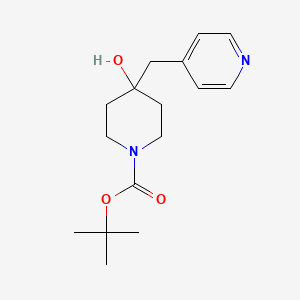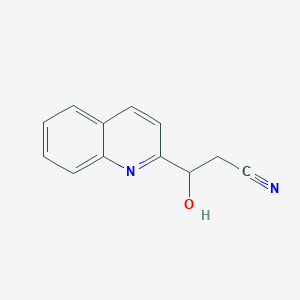
(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile is an organic compound that features a boron-containing dioxaborolane ring and a nitrile group. Compounds like this are often used in organic synthesis and materials science due to their unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile typically involves the reaction of a suitable alkyne with a boronic ester under palladium-catalyzed conditions. The reaction conditions often include:
Catalyst: Palladium(0) complexes
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acid or boronate ester.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile is used as a building block for the synthesis of more complex molecules. Its boron-containing ring makes it useful in Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, boron-containing compounds are explored for their potential in drug delivery and as enzyme inhibitors.
Medicine
Industry
In industry, such compounds are used in the development of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action for (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile involves its reactivity with various nucleophiles and electrophiles. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-ene
- (4E)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile
Uniqueness
The presence of both a boron-containing ring and a nitrile group in this compound makes it unique compared to other similar compounds. This dual functionality allows for a broader range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H18BNO2 |
|---|---|
Poids moléculaire |
207.08 g/mol |
Nom IUPAC |
(E)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enenitrile |
InChI |
InChI=1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7H2,1-4H3/b8-6+ |
Clé InChI |
GMSPRWFBVXMBOR-SOFGYWHQSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCC#N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)


![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)

![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)

![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)

![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)


